![molecular formula C9H15BrO B13026531 (4-Bromobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13026531.png)
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobicyclo[222]octan-1-yl)methanol typically involves the bromination of bicyclo[22The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the hydroxylation step can be achieved using various methods such as hydroboration-oxidation .
Industrial Production Methods
Industrial production methods for (4-Bromobicyclo[22 the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form the corresponding bicyclo[2.2.2]octane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of (4-Bromobicyclo[2.2.2]octan-1-yl)ketone.
Reduction: Formation of bicyclo[2.2.2]octan-1-ylmethanol.
Substitution: Formation of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol or (4-Thiobicyclo[2.2.2]octan-1-yl)methanol.
Scientific Research Applications
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromobicyclo[2.2.2]octan-1-yl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the bromine atom and hydroxyl group. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorobicyclo[2.2.2]octan-1-yl)methanol
- (4-Fluorobicyclo[2.2.2]octan-1-yl)methanol
- (4-Iodobicyclo[2.2.2]octan-1-yl)methanol
Uniqueness
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions .
Properties
Molecular Formula |
C9H15BrO |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
(4-bromo-1-bicyclo[2.2.2]octanyl)methanol |
InChI |
InChI=1S/C9H15BrO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7H2 |
InChI Key |
QPBVQXYEMOAUOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


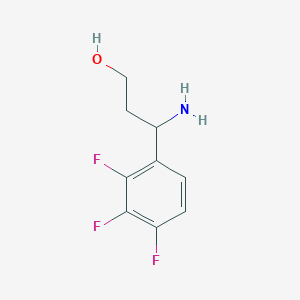
![6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026450.png)
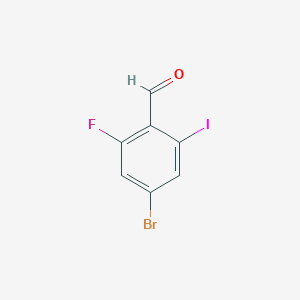

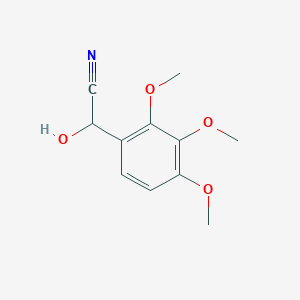
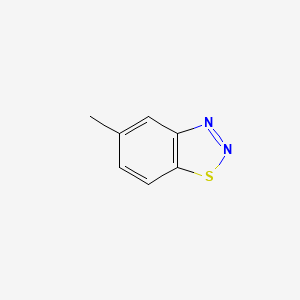

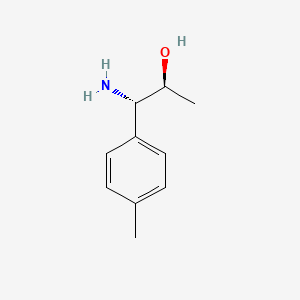
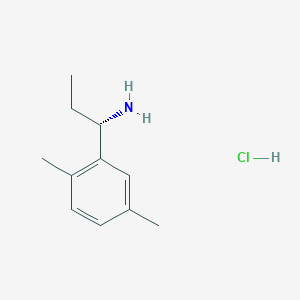
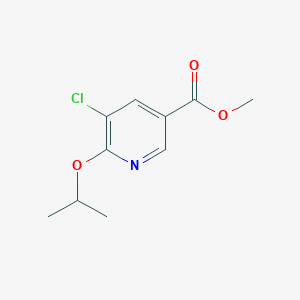
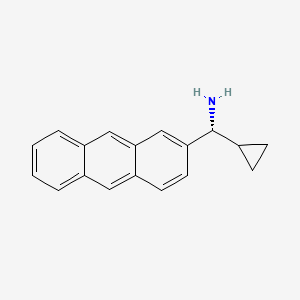
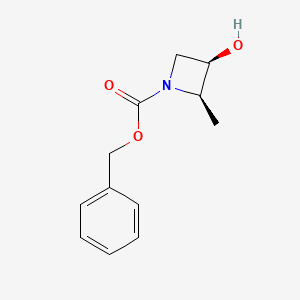
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
![[1,8]Naphthyridin-3-yl-methanol](/img/structure/B13026540.png)
